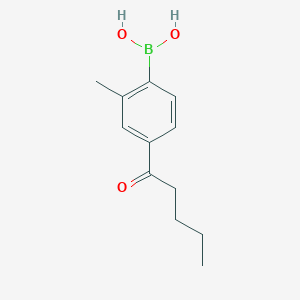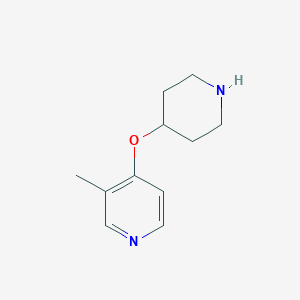
3-甲基-4-(哌啶-4-氧基)吡啶
描述
“3-Methyl-4-(piperidin-4-yloxy)pyridine” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known by its IUPAC name, 3-methyl-4-pyridinyl 4-piperidinyl ether . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Methyl-4-(piperidin-4-yloxy)pyridine” is 1S/C11H16N2O/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Methyl-4-(piperidin-4-yloxy)pyridine” is a solid compound . It has a molecular weight of 192.26 . The compound is typically stored at 4 degrees Celsius .
科学研究应用
杂环化合物的合成
3-甲基-4-(哌啶-4-氧基)吡啶: 是合成各种杂环化合物的关键中间体。这些结构因其与腺嘌呤和鸟嘌呤等嘌呤碱基相似而具有重要意义,而嘌呤碱基是 DNA 和 RNA 的基本组成部分。 该化合物的多功能性使其能够创建具有潜在生物活性的多种衍生物 .
抗癌药物
3-甲基-4-(哌啶-4-氧基)吡啶的衍生物已被设计为潜在的抗癌药物。它们已在体外筛选抗肿瘤活性,一些衍生物在初步试验中显示出有希望的结果。 这突出了该化合物在开发新的肿瘤学治疗方法中的作用 .
哌啶衍生物在药理学中的应用
3-甲基-4-(哌啶-4-氧基)吡啶中的哌啶部分在药理学中至关重要。哌啶衍生物存在于众多类别的药物中,对于药物设计至关重要。 该化合物可以导致合成各种哌啶衍生物,然后评估其药理学应用 .
激酶活性的双重抑制剂
3-甲基-4-(哌啶-4-氧基)吡啶的一些衍生物已被设计为激酶活性的双重抑制剂,特别针对间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1)。 这些在治疗某些类型的癌症中很重要,例如对克唑替尼药物耐药的癌症 .
化学合成与材料科学
该化合物用于化学合成和材料科学研究。 其结构允许创建复杂的分子,这些分子可用于开发具有特定性能的新材料 .
生物活性与药物构建
3-甲基-4-(哌啶-4-氧基)吡啶: 作为构建具有各种生物活性的药物的构建块。 其结构灵活性使开发能够以靶向方式与生物系统相互作用的化合物成为可能,从而导致潜在的治疗应用 .
安全和危害
作用机制
Target of Action
The primary targets of 3-Methyl-4-(piperidin-4-yloxy)pyridine are currently unknown
Result of Action
The molecular and cellular effects of 3-Methyl-4-(piperidin-4-yloxy)pyridine’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Methyl-4-(piperidin-4-yloxy)pyridine interacts with its targets . .
生化分析
Biochemical Properties
3-Methyl-4-(piperidin-4-yloxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways within the cell .
Cellular Effects
The effects of 3-Methyl-4-(piperidin-4-yloxy)pyridine on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Methyl-4-(piperidin-4-yloxy)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-(piperidin-4-yloxy)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These temporal effects are essential for determining the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Methyl-4-(piperidin-4-yloxy)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is crucial for its development as a therapeutic agent .
Metabolic Pathways
3-Methyl-4-(piperidin-4-yloxy)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the levels of metabolites within the cell. These interactions can affect the overall metabolic flux, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Methyl-4-(piperidin-4-yloxy)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is vital for optimizing its therapeutic potential .
属性
IUPAC Name |
3-methyl-4-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENWPBPEOIGGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900572-35-2 | |
| Record name | 3-methyl-4-(piperidin-4-yloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







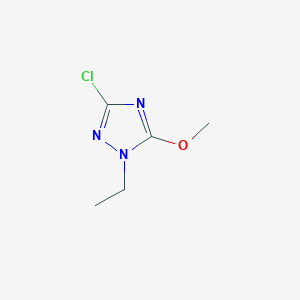
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
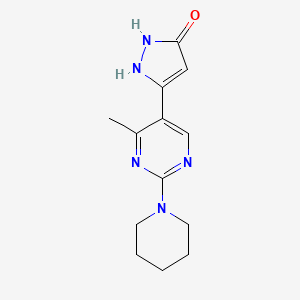
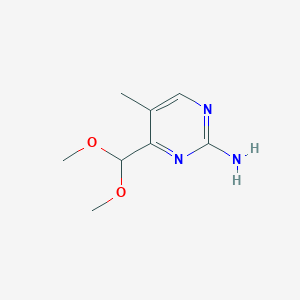
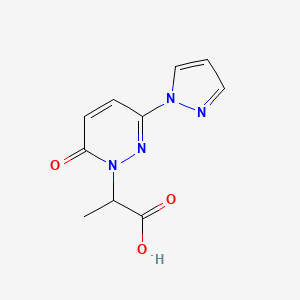
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)

